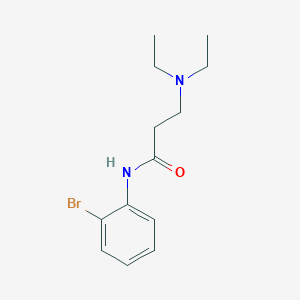
N-(2-Bromophenyl)-3-(diethylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromophenyl)-3-(diethylamino)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanamide group with a diethylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Bromophenyl)-3-(diethylamino)propanamide can be synthesized through a multi-step process. One common method involves the reaction of 2-bromobenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
化学反应分析
Types of Reactions
N-(2-Bromophenyl)-3-(diethylamino)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines .
科学研究应用
N-(2-Bromophenyl)-3-(diethylamino)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-Bromophenyl)-3-(diethylamino)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the diethylamino group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
2-Bromodiphenylamine: Similar structure but lacks the propanamide group.
N-(2-Bromophenyl)propanamide: Similar but without the diethylamino substituent.
2-Bromo-N-phenylaniline: Similar but with different substituents on the phenyl ring.
Uniqueness
N-(2-Bromophenyl)-3-(diethylamino)propanamide is unique due to the presence of both the bromine atom and the diethylamino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
404597-24-6 |
|---|---|
分子式 |
C13H19BrN2O |
分子量 |
299.21 g/mol |
IUPAC 名称 |
N-(2-bromophenyl)-3-(diethylamino)propanamide |
InChI |
InChI=1S/C13H19BrN2O/c1-3-16(4-2)10-9-13(17)15-12-8-6-5-7-11(12)14/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
InChI 键 |
ZHWWILDNJMTMGX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCC(=O)NC1=CC=CC=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















